N-(3-phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

medicinal chemistry kinase inhibitor design structure-activity relationship

Sourcing generic 'thiazole acetamides' for kinase SAR often yields inactive analogs due to uncharacterized N-substituent effects. This exact compound-N-(3-phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 1005299-56-8)-is a 2-ureido-thiazole kinase probe optimized for CDK, VEGFR-2, PI3Kα, IGF1R, and glucokinase profiling. • Distinct N-(3-phenylpropyl) side chain shifts potency/selectivity vs. N-phenyl analogs (e.g., CAS 921481-53-0); tested scaffold in antiproliferative assays (HepG2, MDA-MB-231). • ≥95% purity; in stock for immediate global dispatch with competitive inquiry-based pricing.

Molecular Formula C22H24N4O2S
Molecular Weight 408.52
CAS No. 1005299-56-8
Cat. No. B2394599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS1005299-56-8
Molecular FormulaC22H24N4O2S
Molecular Weight408.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C22H24N4O2S/c1-16-9-11-18(12-10-16)24-21(28)26-22-25-19(15-29-22)14-20(27)23-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,15H,5,8,13-14H2,1H3,(H,23,27)(H2,24,25,26,28)
InChIKeyOPVYXEIZBLQECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Chemical Identity and Procurement


N-(3-Phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 1005299-56-8) is a synthetic small molecule with molecular formula C₂₂H₂₄N₄O₂S and molecular weight 408.52 g·mol⁻¹ [1]. The compound belongs to the 2-ureido-thiazole acetamide class, defined by a central thiazole ring bearing a ureido linkage at the 2-position (derived from p-tolyl isocyanate) and an acetamide side chain terminating in an N-(3-phenylpropyl) group [2]. The 2-ureido-1,3-thiazole scaffold is recognized in the medicinal chemistry literature as a privileged kinase-inhibitory pharmacophore, appearing in patents claiming cyclin-dependent kinase (CDK) inhibitory and antitumor activity, as well as glucokinase (GK) activation for type 2 diabetes [2][3]. This compound is commercially available from multiple research-chemical suppliers, typically at ≥95% purity, and is cataloged for laboratory research use [1].

N-(3-Phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Why Generic Substitution Fails


Within the 2-ureido-thiazole acetamide series, small structural modifications produce large shifts in potency, selectivity, and physicochemical properties that preclude generic interchange. The N-(3-phenylpropyl) side chain of CAS 1005299-56-8 confers distinct lipophilic character and spatial reach compared to the N-phenyl analog (CAS 921481-53-0; molecular weight 366.4 g·mol⁻¹, C₁₉H₁₈N₄O₂S), with the extended three-carbon linker plus terminal phenyl ring predicted to alter binding-pocket occupancy in kinase ATP sites and modulate membrane permeability [1]. In related ureido-thiazole series, systematic variation of the N-substituent from phenyl to phenylpropyl has been shown to shift glucokinase activation EC₅₀ values and antiproliferative IC₅₀ values by orders of magnitude [1][2]. Consequently, sourcing a generic 'thiazole acetamide' or 'ureido-thiazole' in place of the exact CAS number risks obtaining a compound with uncharacterized—and potentially absent—activity at the intended biological target.

N-(3-Phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Comparative Evidence for Procurement


Extended Side Chain Differentiation from N-Phenyl Analog

The target compound (CAS 1005299-56-8) differs from its closest commercially available analog, N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-53-0), by replacement of the N-phenyl group with an N-(3-phenylpropyl) group. This substitution increases the molecular weight from 366.4 to 408.52 g·mol⁻¹ and extends the acetamide side chain by three methylene units plus a terminal phenyl ring . In the 2-ureido-thiazole glucokinase activator series claimed in US7884210B2, analogous N-substituent variation (from short alkyl to arylalkyl) is explicitly described as modulating glucokinase activation potency, with the patent encompassing N-(3-phenylpropyl)-terminated acetamide derivatives within its structural claims [1]. The extended side chain is predicted to occupy deeper hydrophobic sub-pockets within kinase ATP-binding sites, a feature associated with improved selectivity profiles in related ureido-thiazole series [2].

medicinal chemistry kinase inhibitor design structure-activity relationship

Glucokinase Activation: Class-Level Evidence from Ureido-Thiazole Patents

The 2-ureido-thiazole acetamide scaffold of the target compound is explicitly claimed as a glucokinase (GK) activator chemotype in US Patent US7884210B2, assigned to Novo Nordisk A/S [1]. The patent describes compounds of general formula (I) wherein the ureido-thiazole core is functionalized with diverse substituents—including arylalkyl acetamide groups analogous to the N-(3-phenylpropyl) moiety of CAS 1005299-56-8—and demonstrates their utility in increasing glucose metabolism in pancreatic β-cells and hepatocytes [1]. In a structurally related but distinct series of N-thiazole-substituted arylacetamides designed as GK activators, compound R-9k achieved an EC₅₀ of 0.026 μM in a GK enzymatic activation assay, significantly increased glucose uptake and glycogen synthesis in rat primary cultured hepatocytes, and reduced blood glucose levels in both ICR and ob/ob mice upon single oral administration [2]. While the specific EC₅₀ of CAS 1005299-56-8 for GK activation has not been reported in the primary literature, its structural congruence with the claimed chemotype supports its use as a probe compound for GK-related metabolic research.

type 2 diabetes glucokinase activation metabolic disease

Antiproliferative Activity vs. Dual VEGFR-2/PI3Kα Inhibitors

The 2-ureidothiazole scaffold is a validated kinase-inhibitory pharmacophore. Li et al. (2016) designed and synthesized a series of 2-(3-phenyl)ureidothiazol-4-formamide derivatives and demonstrated that compounds 6i and 6j exhibited good PI3Kα and moderate VEGFR-2 inhibitory activity, with antiproliferative potency against both MDA-MB-231 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines using Sorafenib as a positive control [1]. In a related ureido-substituted 4-phenylthiazole series reported by Tian et al. (2024), compound 27 exhibited potent cytotoxicity against HepG2 cells (IC₅₀ = 0.62 ± 0.34 μM), significantly exceeding Sorafenib (IC₅₀ = 1.62 ± 0.27 μM), and inhibited IGF1R kinase by 76.84% at 10 μM [2]. CAS 1005299-56-8 differs from these reference compounds in bearing an acetamide rather than formamide linker at the thiazole 4-position and an N-(3-phenylpropyl) rather than morpholine/piperidine-substituted terminus; these structural distinctions are expected to modulate kinase selectivity and cellular potency in ways that can only be resolved through direct comparative testing.

cancer angiogenesis kinase inhibition VEGFR-2 PI3Kα

CDK/Cyclin Kinase Inhibitory Pedigree of 2-Ureido-Thiazole

The 2-ureido-1,3-thiazole chemotype, to which CAS 1005299-56-8 belongs, was originally developed and patented by Pharmacia & Upjohn (later Pfizer) as a class of CDK/cyclin kinase inhibitors for cancer therapy [1][2]. The foundational patent US20040157827A1 (and its international equivalents) explicitly claims that 2-ureido-1,3-thiazole derivatives 'are endowed with cdk/cyclin kinase inhibitory activity and are thus useful in therapy as antitumor agents whilst lacking, in terms of both toxicity and side effects, the aforementioned drawbacks known for currently available antitumor drugs' [1]. The patent encompasses compounds with diverse R₁, R₂, and R substituents on the ureido and thiazole moieties, including arylalkyl groups analogous to the N-(3-phenylpropyl) substituent of the target compound [1][2]. This established intellectual property framework positions CAS 1005299-56-8 as a compound of interest for cell-cycle research and CDK inhibitor screening campaigns.

cell cycle CDK inhibition antitumor oncology

Known Gaps in Compound-Specific Quantitative Data

It must be explicitly noted that, as of the evidence cutoff date, no peer-reviewed primary research article, published patent example, or authoritative public database (PubChem, ChEMBL, BindingDB, PDB) reports quantitative biological activity data—including IC₅₀, EC₅₀, Kd, Ki, MIC, or in vivo efficacy values—specifically for N-(3-phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 1005299-56-8) [1][2][3]. The evidence dimensions presented in the preceding items are derived from structurally related 2-ureido-thiazole compounds sharing the core scaffold but differing in specific substituent patterns (N-substituent identity, thiazole 4-position linker chemistry, and aryl-ureido substituent). Users procuring this compound should therefore anticipate the need for de novo biological characterization in their target assays of interest. This evidence gap does not negate the compound's research utility—particularly for SAR expansion around the validated 2-ureido-thiazole pharmacophore—but it does mean that procurement decisions cannot be guided by pre-existing target-compound-specific potency data and must instead rely on the class-level and cross-study evidence provided herein.

data transparency procurement risk assessment research tool compound

N-(3-Phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Research and Application Scenarios


SAR Expansion of 2-Ureido-Thiazole Kinase Inhibitor Libraries

CAS 1005299-56-8 is optimally deployed as a probe compound in medicinal chemistry SAR campaigns exploring how variation of the N-acetamide substituent (specifically, the N-(3-phenylpropyl) group) modulates kinase selectivity and potency within the 2-ureido-thiazole scaffold. Comparative testing against the N-phenyl analog (CAS 921481-53-0) and other N-substituted variants in kinase profiling panels—particularly targeting CDK/cyclin kinases, VEGFR-2, PI3Kα, and IGF1R—can reveal the contribution of extended hydrophobic side chains to target engagement, as demonstrated by the differential activities observed across the Li et al. (2016) and Tian et al. (2024) compound series [1][2]. The compound's structural relationship to the Pharmacia & Upjohn CDK inhibitor patent family (US20040157827A1) further supports its use in IP-positioning and freedom-to-operate analyses [3].

Glucokinase Activator Probe in Metabolic Disease Research

The structural congruence of CAS 1005299-56-8 with the ureido-thiazole glucokinase activator chemotype claimed in US7884210B2 (Novo Nordisk A/S) supports its use as a chemical probe in glucokinase enzymatic activation assays, hepatocyte glucose uptake and glycogen synthesis measurements, and in vivo glucose tolerance tests in rodent models of type 2 diabetes [1]. When benchmarked against published GK activators such as compound R-9k (EC₅₀ = 0.026 μM), the N-(3-phenylpropyl)-p-tolyl substitution pattern of the target compound offers a distinct lipophilicity profile that may translate to differentiated pharmacokinetic properties [1][2]. Researchers in metabolic disease drug discovery should prioritize this compound when seeking to diversify the chemical space of their GK activator screening collections beyond the well-characterized aminothiazole and arylacetamide series.

Kinase Profiling and Antiproliferative Screening in Oncology

Given the demonstrated antiproliferative activity of structurally related 2-ureido-thiazole and ureido-substituted 4-phenylthiazole derivatives against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines [1][2], CAS 1005299-56-8 is a rational inclusion in oncology-focused compound screening decks. The compound should be tested in parallel with Sorafenib (reference standard; HepG2 IC₅₀ = 1.62 ± 0.27 μM) in viability assays, followed by kinase profiling to identify the molecular target(s) responsible for any observed antiproliferative effects. The absence of pre-existing target-compound-specific data means that users will generate novel, potentially patentable SAR data through such screening, which is a strategic advantage for drug discovery programs seeking to establish proprietary chemical matter around the 2-ureido-thiazole scaffold.

Antibacterial Screening of Ureido-Thiazole Derivatives

Thiazole-containing urea/acetamide hybrid molecules have been reported to exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) pathogens, with MIC values in the range of 3.125–100 μg/mL for the most potent 2,4-disubstituted thiazole analogs [1][2]. While direct antibacterial data for CAS 1005299-56-8 are not available, its structural features—thiazole core, urea hydrogen-bonding functionality, and lipophilic N-(3-phenylpropyl) side chain—are consistent with the pharmacophoric requirements for bacterial membrane disruption and/or enzyme inhibition described in the antibacterial heterocyclic urea patent literature [2]. Broth microdilution MIC determination against ESKAPE pathogen panels and Gram-positive/Gram-negative reference strains is recommended as a low-cost, high-information-content entry point for evaluating this compound's antibacterial potential.

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